molecular formula C13H17N3O2 B12297129 6-Amino-5-(1-methyl-2-pentyn-1-yl)-5-(2-propen-1-yl)-2,4(3H,5H)-pyrimidinedione; Hydrouracil, 5-allyl-6-imino-5-(1-methyl-2-pentynyl)

6-Amino-5-(1-methyl-2-pentyn-1-yl)-5-(2-propen-1-yl)-2,4(3H,5H)-pyrimidinedione; Hydrouracil, 5-allyl-6-imino-5-(1-methyl-2-pentynyl)

Cat. No.: B12297129
M. Wt: 247.29 g/mol
InChI Key: VZRRJQCIUUXKJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves multiple steps. The starting materials typically include uracil derivatives, which undergo alkylation and subsequent reactions to introduce the allyl, imino, and pentynyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Allyl-6-imino-5-(1-methyl-2-pentynyl)hydrouracil involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

5-hex-3-yn-2-yl-6-imino-5-prop-2-enyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H17N3O2/c1-4-6-7-9(3)13(8-5-2)10(14)15-12(18)16-11(13)17/h5,9H,2,4,8H2,1,3H3,(H3,14,15,16,17,18)

InChI Key

VZRRJQCIUUXKJF-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C)C1(C(=N)NC(=O)NC1=O)CC=C

Origin of Product

United States

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